molecular formula C10H17NO B6210519 N,N-dimethylspiro[3.3]heptane-2-carboxamide CAS No. 2108047-87-4

N,N-dimethylspiro[3.3]heptane-2-carboxamide

Cat. No.: B6210519
CAS No.: 2108047-87-4
M. Wt: 167.2
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Description

N,N-dimethylspiro[33]heptane-2-carboxamide is a synthetic compound characterized by a spirocyclic structure

Properties

CAS No.

2108047-87-4

Molecular Formula

C10H17NO

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylspiro[3.3]heptane-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a synthetic route might involve the reaction of a di-electrophile with a di-nucleophile, resulting in the formation of the spirocyclic structure . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions may require the use of metal hydrides under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-dimethylspiro[3.3]heptane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N,N-dimethylspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane-2-carboxylic acid: This compound shares the spirocyclic structure but differs in its functional groups.

    N,N-dimethylcyclohexane-1-carboxamide: Similar in structure but lacks the spirocyclic feature.

Uniqueness

N,N-dimethylspiro[3.3]heptane-2-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly where specific structural features are required.

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